molecular formula C8H14N2O B1141410 Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) CAS No. 105786-37-6

Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI)

Cat. No.: B1141410
CAS No.: 105786-37-6
M. Wt: 154.21 g/mol
InChI Key: VDCVNVOMIJJJJO-UCROKIRRSA-N
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Description

Bicyclo[221]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.

    Functionalization: The norbornene undergoes a series of functionalization reactions to introduce the carboxamide and amino groups. This can include

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: To reduce double bonds and introduce hydrogen atoms.

    High-Pressure Reactions: To ensure complete conversion and high yield.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Can result in various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor due to its structural rigidity and functional groups.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) exerts its effects involves its interaction with molecular targets through its functional groups. The amino and carboxamide groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity to targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A simpler bicyclic compound without functional groups.

    Norbornene: Similar bicyclic structure but with a double bond.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.

Uniqueness

Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) is unique due to its specific functional groups and stereochemistry (endo,endo configuration), which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Biological Activity

Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI), often referred to as endo-3-amino-bicyclo[2.2.1]heptane-2-carboxamide, is a bicyclic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_8H13_13N\O2_2
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 105786-37-6

The compound features a bicyclic structure that contributes to its unique interactions with biological targets, particularly in the central nervous system and cardiovascular system.

1. Anti-arrhythmic Activity

Research has indicated that derivatives of bicyclo[2.2.1]heptane-2-carboxamide possess anti-arrhythmic properties. A study identified a series of compounds that exhibited prophylactic and therapeutic activity against arrhythmias by acting as potassium channel openers, specifically targeting KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4) channels .

CompoundEC50 (nM)Target
ML213230KCNQ2
ML213510KCNQ4

2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Another significant biological activity is the inhibition of DPP-4, an enzyme involved in glucose metabolism. Compounds containing the bicyclic moiety have been synthesized and evaluated for their ability to inhibit DPP-4, showing promising results in lowering blood glucose levels in diabetic models .

The biological activity of bicyclo[2.2.1]heptane derivatives is largely attributed to their ability to modulate ion channels and enzymatic pathways:

  • Potassium Channel Modulation : The compounds act as selective KCNQ channel openers, which are crucial for neuronal excitability and cardiac rhythm regulation.
  • Enzyme Inhibition : By inhibiting DPP-4, these compounds can enhance insulin secretion and decrease glucagon levels, contributing to better glycemic control.

Study on Anti-arrhythmic Properties

A study conducted on a series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides demonstrated their effectiveness in preventing arrhythmias induced by various pharmacological agents in animal models. The best-performing compound showed a significant reduction in arrhythmic episodes compared to controls.

DPP-4 Inhibition Study

In a controlled experiment involving diabetic rats, the administration of a bicyclo[2.2.1]heptane derivative resulted in a marked decrease in fasting blood glucose levels over four weeks, demonstrating its potential as an antidiabetic agent.

Properties

CAS No.

105786-37-6

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C8H14N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H2,10,11)/t4-,5+,6-,7+/m1/s1

InChI Key

VDCVNVOMIJJJJO-UCROKIRRSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]([C@H]2N)C(=O)N

Canonical SMILES

C1CC2CC1C(C2N)C(=O)N

Synonyms

Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI)

Origin of Product

United States

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